molecular formula C28H34O15 B1678168 Neohesperidin CAS No. 13241-33-3

Neohesperidin

Cat. No.: B1678168
CAS No.: 13241-33-3
M. Wt: 610.6 g/mol
InChI Key: ARGKVCXINMKCAZ-VJROLDEYSA-N
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Mechanism of Action

Neohesperidin, also known as Hesperetin-7-neohesperidoside, Hesperetin 7-O-neohesperidoside, or OA5C88H3L0, is a citrus flavonoid with inherent potent pharmacological properties . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the Akt/Nrf2/HO-1, PPARγ, MAPK, and NF-κB signaling pathways . These pathways play crucial roles in various biological processes, including inflammation, oxidative stress response, and cellular growth and differentiation .

Mode of Action

This compound interacts with its targets by modulating these signaling pathways, thereby ameliorating various diseases . For instance, it can inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the metabolism of hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These metabolic reactions contribute to the compound’s pharmacological effects .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound significantly impact its bioavailability . It undergoes hydrolysis and phase II reactions of glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These metabolic reactions are crucial for the compound’s absorption and distribution in the body .

Result of Action

This compound exhibits various pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective activities . It has been extensively researched for its cardioprotective, gastroprotective, and hepatoprotective effects . These effects are a result of the compound’s interaction with its targets and modulation of the associated signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its absorption can be affected by the presence of sugar moieties in the glycosides . Moreover, its oral bioavailability is less than 20%, and it is quickly altered by environmental conditions such as temperature, pH, and light .

Biochemical Analysis

Biochemical Properties

Neohesperidin interacts with various enzymes, proteins, and other biomolecules. It undergoes major metabolic reactions such as hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These interactions and metabolic reactions play a crucial role in its biochemical properties.

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit proliferation and induce apoptosis in certain cell types . It also exerts a protective effect against gastritis and gastric lesions . Furthermore, it has been observed to have anti-inflammatory, hepatoprotective, and neuroprotective activities in various in vitro models of diseases .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. Predominant signaling pathways modulated by this compound for ameliorating various diseases both in in vitro and in vivo studies include Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB . It also involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. Major reactions involved in the metabolism of this compound include hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation .

Transport and Distribution

This compound is absorbed in the small intestine and colon

Preparation Methods

Synthetic Routes and Reaction Conditions: Neohesperidin can be synthesized through the extraction from citrus fruits, followed by purification processes. The synthetic route involves the glycosylation of hesperetin with neohesperidose. The reaction conditions typically include the use of catalysts and specific temperature and pH conditions to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound involves the extraction from citrus fruit peels, particularly from bitter oranges. The process includes crushing the peels, followed by solvent extraction and purification steps to isolate this compound. The purified compound is then crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Neohesperidin undergoes various chemical reactions, including hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These reactions are crucial for its metabolism and pharmacological activities.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites that retain the core flavanone structure but with different functional groups attached, enhancing their solubility and excretion .

Properties

CAS No.

13241-33-3

Molecular Formula

C28H34O15

Molecular Weight

610.6 g/mol

IUPAC Name

7-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17?,19+,21-,22+,23+,24-,25+,26+,27-,28?/m0/s1

InChI Key

ARGKVCXINMKCAZ-VJROLDEYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

Appearance

Solid powder

melting_point

244 °C

13241-33-3

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Neohesperidin;  Hesperetin 7-Neohesperidoside;  NSC 31048; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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